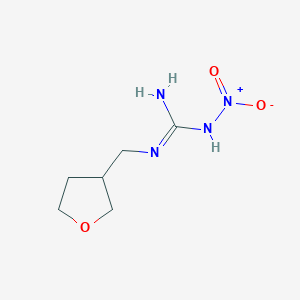
Dinotefuran-desmethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinotefuran-desmethyl is a derivative of dinotefuran, a neonicotinoid insecticide. Neonicotinoids are a class of neuro-active insecticides modeled after nicotine. This compound retains the core structure of dinotefuran but lacks a methyl group, which can influence its chemical properties and biological activity. Dinotefuran itself is known for its low mammalian toxicity and high efficacy against a broad range of insect pests .
Méthodes De Préparation
The synthesis of dinotefuran-desmethyl involves several steps, starting from readily available precursorsIndustrial production methods often employ high-performance liquid chromatography (HPLC) for purification and quality control . The reaction conditions usually involve moderate temperatures and the use of solvents like methanol and water .
Analyse Des Réactions Chimiques
Dinotefuran-desmethyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
Dinotefuran-desmethyl has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of neonicotinoids.
Biology: Studied for its effects on insect physiology and resistance mechanisms.
Medicine: Investigated for potential therapeutic applications due to its neuro-active properties.
Industry: Utilized in the development of new insecticides and pest control solutions .
Mécanisme D'action
Dinotefuran-desmethyl exerts its effects by acting as an agonist of insect nicotinic acetylcholine receptors. This interaction disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death. The compound binds to the receptor in a mode that differs from other neonicotinoids, making it effective against resistant insect strains .
Comparaison Avec Des Composés Similaires
Dinotefuran-desmethyl is unique among neonicotinoids due to its specific structural modifications. Similar compounds include:
Imidacloprid: Another neonicotinoid with a different binding mode.
Thiamethoxam: Known for its high efficacy and systemic action.
Acetamiprid: Often used in agricultural settings for pest control. This compound stands out for its lower toxicity to non-target organisms and its effectiveness against resistant insect populations .
Propriétés
Numéro CAS |
168688-99-1 |
|---|---|
Formule moléculaire |
C6H12N4O3 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
1-nitro-2-(oxolan-3-ylmethyl)guanidine |
InChI |
InChI=1S/C6H12N4O3/c7-6(9-10(11)12)8-3-5-1-2-13-4-5/h5H,1-4H2,(H3,7,8,9) |
Clé InChI |
MLDRGDSZYUOWME-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1CN=C(N)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















